N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . For example, N-phenyl anthranilic acid can be used . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
- Research Findings :
- These compounds showed high inhibitory activity against COX-1 (IC50 values of 11.34 µM and 11.21 µM) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). They also inhibited albumin denaturation significantly .
- Research Findings :
Anti-Inflammatory Properties
Anticonvulsant Activity
Antimicrobial Properties: (Related Compound):
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been suggested that thiazole derivatives may inhibit the cox-1 enzyme, which plays a key role in inflammation . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in anti-inflammatory effects .
Biochemical Pathways
For instance, they may inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory effects, potentially through the inhibition of cox enzymes .
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures. Specific safety and hazard information for “N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide” is not available in the current literature .
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-19-20(13-17)28-15(2)22-19/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYGXZSLGMFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide |
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